1,4-Dimethylpiperazine-2,3-dione
Overview
Description
1,4-Dimethylpiperazine-2,3-dione is a chemical compound with the molecular formula C6H10N2O2 and a molecular weight of 142.16 g/mol .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could potentially include this compound, have been published . These methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The molecular structure of this compound consists of 20 atoms: 10 Hydrogen atoms, 6 Carbon atoms, 2 Nitrogen atoms, and 2 Oxygen atoms . The InChI string is InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3
.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a density of 1.169 g/cm3 . The boiling point is 206.5°C at 760 mmHg . The refractive index is 1.4463 .
Scientific Research Applications
Synthesis and Chemical Properties
- Condensation with Aldehydes : 1,4-Dimethylpiperazine-2,3-dione has been utilized in the synthesis of various compounds. For instance, its condensation with aldehydes contributes to the synthesis of albonoursin and 3,6-diarylidenepiperazine-2,5-diones (Gallina & Liberatori, 1974).
- Synthesis of Diketopiperazines : It is used in the synthesis of trans- and cis-isomers of 1,4-dimethyl and 1,4-diacetyl derivatives of 3,6-dibenzylpiperazine-2,5-dione, exploring its stereochemical properties (Marcuccio & Elix, 1985).
Biological and Medicinal Applications
- Epipolythiopiperazine-2,5-dione Compounds : New lipophilic epipolythiopiperazine-2,5-diones, including 1,4-dimethylpiperazine-2,5-dione derivatives, have been synthesized. These compounds, however, did not significantly affect macrophage adherence and cell proliferation in vitro, providing insights into their biological activity (Jiang et al., 1993).
- Anti-Inflammatory Agents : The compound's derivatives, such as 1H-pyrrole-2,5-dione derivatives, have been studied for their anti-inflammatory properties, revealing significant inhibition of pro-inflammatory cytokine production (Paprocka et al., 2022).
Industrial and Material Science Applications
- Polyurethane Foam Production : 1,4-Dimethylpiperazine has been evaluated as a substitute catalyst in polyurethane foam production, demonstrating its potential for industrial applications (Samarappuli & Liyanage, 2018).
Chemical Synthesis and Reactions
- Synthesis of Cyclic Dipeptides : The compound is involved in the double asymmetric hydrogenation of diketopiperazines, facilitating the synthesis of cyclic dipeptides with high yields and enantioselectivities (Ge et al., 2019).
- Derivatives for Corrosion Inhibition : Derivatives of this compound have been studied for their potential as corrosion inhibitors, demonstrating the compound's relevance in materials science (Chafiq et al., 2020)
Properties
IUPAC Name |
1,4-dimethylpiperazine-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-7-3-4-8(2)6(10)5(7)9/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBHDWHAIVWDMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C(=O)C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90314244 | |
Record name | 1,4-dimethylpiperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59417-06-0 | |
Record name | 59417-06-0 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281685 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,4-dimethylpiperazine-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90314244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,4-Dimethylpiperazine-2,3-dione in organic synthesis?
A1: this compound serves as a valuable reagent in the synthesis of symmetrical α-diones. [] The research paper "A Simple Synthesis of Symmetrical α‐Diones from Organometallic Reagents and 1,4‐Dimethylpiperazine‐2,3‐diones" [] highlights its role in a novel synthetic method. This method utilizes readily available organometallic reagents, making it a potentially advantageous approach for synthesizing this important class of organic compounds.
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